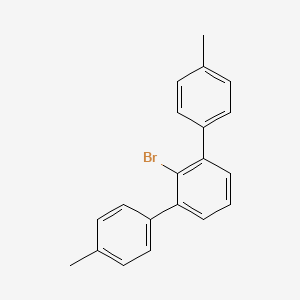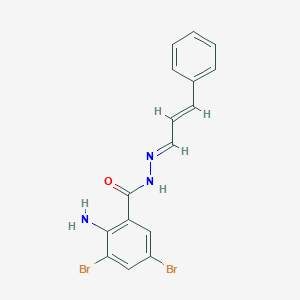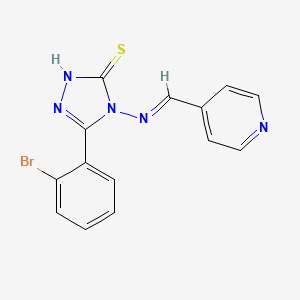
2'-Bromo-4,4''-dimethyl-(1,1',3',1'')terphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Bromo-4,4’‘-dimethyl-(1,1’,3’,1’')terphenyl is an organic compound with the molecular formula C20H17Br It is a brominated derivative of terphenyl, characterized by the presence of a bromine atom and two methyl groups attached to the terphenyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-4,4’‘-dimethyl-(1,1’,3’,1’‘)terphenyl typically involves the bromination of 4,4’‘-dimethyl-(1,1’,3’,1’')terphenyl. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 2’-Bromo-4,4’‘-dimethyl-(1,1’,3’,1’')terphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2’-Bromo-4,4’‘-dimethyl-(1,1’,3’,1’')terphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the aromatic ring.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted terphenyl derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2’-Bromo-4,4’‘-dimethyl-(1,1’,3’,1’')terphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated aromatic compounds with biological molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2’-Bromo-4,4’‘-dimethyl-(1,1’,3’,1’')terphenyl involves its interaction with molecular targets through various pathways. The bromine atom and methyl groups influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes, receptors, or other proteins, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,4’‘-Dimethyl-(1,1’,3’,1’')terphenyl: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-1,1’4’,1’'-terphenyl: Similar structure but different substitution pattern, leading to different reactivity and applications.
1,4-Dibromo-2,5-dimethylbenzene: Contains two bromine atoms and a different substitution pattern, affecting its chemical behavior.
Uniqueness
2’-Bromo-4,4’‘-dimethyl-(1,1’,3’,1’')terphenyl is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and methyl groups allows for selective reactions and applications that are not possible with other similar compounds.
Propiedades
Número CAS |
154488-08-1 |
|---|---|
Fórmula molecular |
C20H17Br |
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
2-bromo-1,3-bis(4-methylphenyl)benzene |
InChI |
InChI=1S/C20H17Br/c1-14-6-10-16(11-7-14)18-4-3-5-19(20(18)21)17-12-8-15(2)9-13-17/h3-13H,1-2H3 |
Clave InChI |
SDZVPBQRSUWAJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=C(C=C3)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971040.png)
![ethyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971043.png)

![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11971063.png)
![2-amino-1-[2-(4-fluorophenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B11971069.png)

![2-chloro-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11971090.png)
![(5Z)-3-sec-butyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971094.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11971099.png)
![3-Cyclohexyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971107.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11971137.png)
![4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B11971139.png)
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971143.png)
